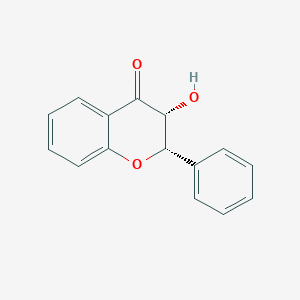
Cis-3-hydroxy-2-phenylchroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-hydroxy-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, forming a unique structure that exhibits significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-hydroxy-2-phenylchroman-4-one typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction is carried out by heating the mixture in a water bath at 75-80°C for 1-1.5 hours .
Industrial Production Methods
Industrial production methods for chromanone derivatives often focus on optimizing yield and cost-effectiveness. One approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid . This method provides a scalable route for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Cis-3-hydroxy-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer, antidiabetic, and antimicrobial activities.
Industry: Utilized in the development of cosmetic products for skin and hair care.
Mécanisme D'action
The mechanism of action of cis-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals . These interactions contribute to its therapeutic effects in treating diseases like Alzheimer’s and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the hydroxyl group at the 3-position, resulting in different biological activities.
Isoflavone: Possesses a different arrangement of the benzene and dihydropyran rings, affecting its biological activity.
Uniqueness
Cis-3-hydroxy-2-phenylchroman-4-one is unique due to its specific hydroxyl and phenyl substitutions, which enhance its biological activity and make it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C15H12O3 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H/t14-,15-/m0/s1 |
Clé InChI |
YEDFEBOUHSBQBT-GJZGRUSLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=CC=CC=C3O2)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


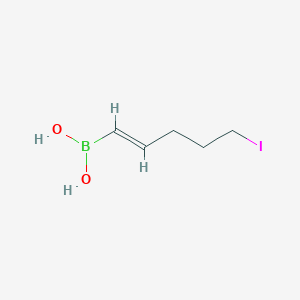
![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
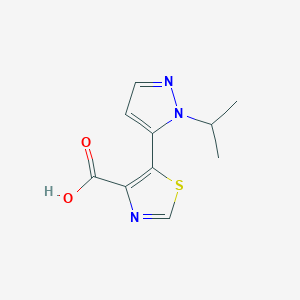


![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
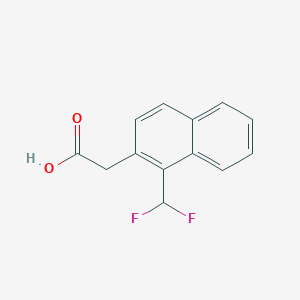
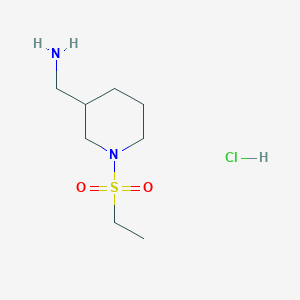


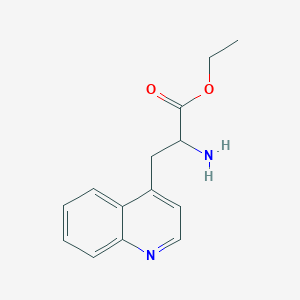
![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)

